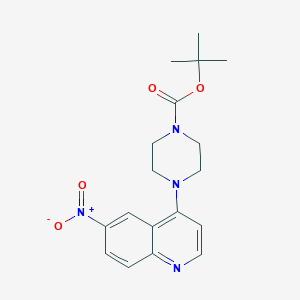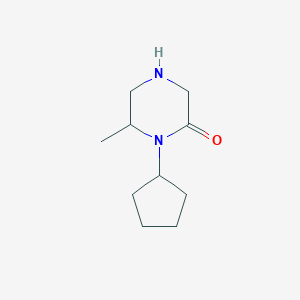![molecular formula C16H20N2O8 B15354747 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoborneol-d3, also known as (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol-d3, is a stable isotope-labeled derivative of isoborneol. It is a bicyclic monoterpenoid alcohol with a molecular formula of C11H17O and a molecular weight of 171.29 g/mol. This compound is commonly used in scientific research as a chemical reagent and in various applications within chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoborneol-d3 can be synthesized through several synthetic routes, including the reduction of isoborneol using deuterium-labeled reducing agents. The reaction conditions typically involve the use of a catalyst, such as palladium on carbon (Pd/C), and a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Industrial Production Methods: In an industrial setting, the production of Isoborneol-d3 involves large-scale chemical synthesis using similar methods as those described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isoborneol-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Isoborneol-d3 can be oxidized to isoborneol using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to isoborneol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Isoborneol-d3 can undergo substitution reactions with various reagents, such as halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: The major product of oxidation is isoborneol.
Reduction: The major product of reduction is isoborneol.
Substitution: The major products of substitution reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isoborneol-d3 is widely used in scientific research due to its stable isotope labeling, which allows for accurate tracing and quantification in various experiments. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of pharmaceutical compounds.
Industry: Applied in the development of flavors, fragrances, and other chemical products.
Mechanism of Action
The mechanism by which Isoborneol-d3 exerts its effects depends on the specific application. In metabolic studies, the deuterium label allows for the tracking of the compound's incorporation into biological molecules, providing insights into metabolic pathways and enzyme activities. The molecular targets and pathways involved vary based on the specific biological or chemical context in which Isoborneol-d3 is used.
Comparison with Similar Compounds
Borneol
Camphor
Isoborneol
Isoborneol-d3's stable isotope labeling and versatile applications make it a valuable compound in scientific research and various industries. Its unique properties and wide range of uses highlight its importance in advancing our understanding of chemical, biological, and medical processes.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C16H20N2O8 |
|---|---|
Molecular Weight |
371.36 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-17-8(5-9(19)14(17)23)7-3-2-4-18(6-7)15-12(22)10(20)11(21)13(26-15)16(24)25/h2-4,6,8-13,15,19-22H,5H2,1H3/t8-,9+,10+,11+,12-,13+,15-/m1/s1/i1D3 |
InChI Key |
RQZAUCJAFHEEEZ-OOWQQTKYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H](C[C@@H](C1=O)O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)




